4-Bromomethyl-4'-nitrobenzophenone
Description
4-Bromomethyl-4'-nitrobenzophenone (C₁₄H₁₀BrNO₃) is a benzophenone derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and a nitro (-NO₂) group at the 4'-position. It is synthesized as a light-yellow crystalline solid with a melting point of 124–125°C . Its ¹H NMR spectrum includes characteristic signals at δ 4.54 (s, 2H, CH₂Br), 7.55 (d, J = 8.1 Hz, aromatic protons), 7.90 (d, J = 7.9 Hz, aromatic protons), and 8.40 (d, J = 8.8 Hz, aromatic protons adjacent to NO₂) . This compound is primarily used as an intermediate in organic synthesis, particularly in the development of sigma receptor ligands and other pharmacologically active molecules .
Properties
CAS No. |
120712-34-7 |
|---|---|
Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
[4-(bromomethyl)phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10BrNO3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H,9H2 |
InChI Key |
XZWWQXQBOBGNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-bromomethyl-4'-nitrobenzophenone can be contextualized by comparing it to benzophenone derivatives with analogous substituents. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity: The bromomethyl group in this compound provides a reactive site for alkylation or cross-coupling reactions, making it valuable in synthesizing complex molecules . In contrast, chloro and fluoro substituents (e.g., in 4-chloro-4'-nitrobenzophenone) are less reactive in nucleophilic substitutions but contribute to electronic modulation of the aromatic ring . Nitro groups (common in all compared compounds) strongly withdraw electrons, directing subsequent reactions to meta or para positions depending on other substituents .
Positional Isomerism: For example, 4-chloro-3-nitrobenzophenone (NO₂ at 3-position) vs. 4-chloro-4'-nitrobenzophenone (NO₂ at 4'-position) exhibit distinct reactivity patterns due to differences in electronic and steric effects .
Applications: Pharmaceuticals: Chloro-nitro derivatives (e.g., 4-chloro-3-nitrobenzophenone) dominate in drug intermediate synthesis due to cost-effectiveness and stability .
Market Trends: The global market for nitrobenzophenone derivatives (e.g., 4-chloro-3-nitrobenzophenone) is projected to grow at a CAGR of XX%, driven by pharmaceutical demand . Brominated variants, while niche, are critical in bespoke organic synthesis .
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